Edoxaban

描述

依度沙班是一种新型口服抗凝剂,主要用于降低非瓣膜性心房颤动患者发生卒中和全身栓塞的风险。 它还用于治疗初始采用肠道外抗凝剂治疗后的深静脉血栓形成和肺栓塞 .

准备方法

依度沙班的合成涉及多个步骤,从容易获得的原料开始。 其中一条合成路线包括以下步骤 :

中间体的形成: 合成从 (1S)-3-环己烯-1-甲酸开始,经过一系列反应形成中间体。这些反应包括卤化反应、碱催化反应和氨基保护反应。

氨解和脱保护: 然后对中间体进行氨解和脱保护反应,得到最终产物。

羧化和缩合: 最后一步涉及羧化和缩合反应,得到依度沙班。

工业生产方法侧重于优化产率、降低成本,并确保产品稳定性和质量。 这些方法通常涉及使用催化剂、控制反应条件和纯化步骤,以实现高纯度和一致的质量 .

化学反应分析

依度沙班会发生各种化学反应,包括:

氧化: 依度沙班在酸性条件下可能发生氧化反应,导致形成降解产物.

水解: 该化合物易于水解,特别是在酸性环境中,导致酰胺键断裂.

取代: 依度沙班可以在特定条件下参与取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂包括酸、碱和氧化剂。 这些反应产生的主要产物通常是降解产物,可以使用液相色谱-质谱 (LC-MS) 和核磁共振 (NMR) 光谱等技术识别和表征 .

科学研究应用

Pharmacological Profile

Edoxaban exhibits several key pharmacological properties:

- Rapid Onset : It reaches peak plasma concentrations approximately 1.5 hours after administration.

- Half-Life : The drug has a half-life of 10 to 14 hours, allowing for once-daily dosing.

- Bioavailability : this compound has a bioavailability of about 62%, making it effective at lower doses compared to traditional anticoagulants like warfarin .

Atrial Fibrillation

This compound is primarily indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. Key studies include:

- ENGAGE AF-TIMI 48 Trial : This large-scale study demonstrated that both high-dose (60 mg) and low-dose (30 mg) this compound were noninferior to warfarin in preventing strokes or systemic embolisms. The trial involved over 21,000 patients and highlighted a lower incidence of major bleeding with this compound compared to warfarin .

- ELDERCARE-AF Trial : Focused on elderly patients (≥80 years), this trial showed that a lower dose of this compound (15 mg) significantly reduced the incidence of stroke or systemic embolism compared to placebo, although there was a noted increase in gastrointestinal bleeding .

Venous Thromboembolism

This compound is also approved for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE). Its use in this context is supported by studies showing its effectiveness in reducing recurrence rates of VTE:

- Phase III Trials : These trials established this compound as an effective alternative to traditional anticoagulants, demonstrating similar efficacy with a favorable safety profile .

Case Studies

Recent real-world applications of this compound have been documented, particularly in Southeast Asia, where it was introduced more recently:

Advantages Over Traditional Anticoagulants

This compound offers several advantages compared to vitamin K antagonists like warfarin:

- No Routine Monitoring Required : Unlike warfarin, which requires regular INR monitoring, this compound’s predictable pharmacokinetics allow for fixed dosing without frequent blood tests.

- Lower Risk of Major Bleeding : Clinical trials consistently report lower rates of major bleeding events with this compound compared to warfarin, particularly in high-risk populations .

作用机制

相似化合物的比较

依度沙班属于直接口服抗凝剂类别,该类别还包括阿哌沙班、利伐沙班和达比加群 . 与这些化合物相比,依度沙班具有以下几个独特的特点:

每日一次给药: 与一些需要每天多次给药的其他抗凝剂不同,依度沙班每天只服用一次,提高了患者依从性.

降低严重出血的风险: 研究表明,与其他抗凝剂(如达比加群和利伐沙班)相比,依度沙班与较低的严重出血风险相关.

药物相互作用较少: 与华法林相比,依度沙班的药物相互作用较少,使其成为服用多种药物的患者的更安全选择.

类似的化合物包括:

阿哌沙班: 另一种直接 Xa 因子抑制剂,作用机制类似,但给药方案和药代动力学特征不同.

利伐沙班: 一种直接 Xa 因子抑制剂,每天服用一次,但与依度沙班相比,严重出血的风险更高.

达比加群: 一种直接凝血酶抑制剂,作用机制和给药方案不同.

总之,依度沙班是一种具有独特特征的宝贵抗凝剂,使其成为许多患者的首选。其合成、化学性质以及在医学和研究中的广泛应用突出了其在抗凝治疗领域的重要性。

生物活性

Edoxaban is an oral anticoagulant belonging to the class of direct factor Xa inhibitors. Its primary role is to prevent thromboembolic events in conditions such as atrial fibrillation and venous thromboembolism. This article delves into the biological activity of this compound, detailing its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

This compound exhibits a selective and reversible inhibition of activated factor Xa (FXa), which is crucial in the coagulation cascade. The compound demonstrates a concentration-dependent and competitive inhibition profile:

- Ki Values : this compound has Ki values of 0.561 nM for free FXa and 2.98 nM for prothrombinase, indicating a high affinity for its target .

- Inhibition Assays : In human plasma, this compound significantly prolongs prothrombin time (PT) and activated partial thromboplastin time (aPTT) at concentrations of 0.256 μM and 0.508 μM, respectively .

Table 1: Key Pharmacodynamic Parameters of this compound

| Parameter | Value |

|---|---|

| Ki for free FXa | 0.561 nM |

| Ki for prothrombinase | 2.98 nM |

| PT Prolongation | 0.256 μM |

| aPTT Prolongation | 0.508 μM |

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by rapid absorption and a relatively long half-life:

- Bioavailability : Approximately 62% .

- Peak Plasma Concentration : Achieved within 1.5 hours post-administration .

- Half-Life : Ranges from 10 to 14 hours, allowing for once-daily dosing in many clinical settings .

Metabolism

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4) and carboxylesterase-1 (CES1). The major metabolites include M-4, which is unique to humans, and several others formed through phase I reactions .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | 62% |

| Peak Concentration Time | 1.5 hours |

| Half-Life | 10-14 hours |

Case Study: ELDERCARE-AF Trial

The ELDERCARE-AF trial evaluated the efficacy of low-dose this compound (15 mg once daily) in elderly patients with atrial fibrillation who were at high risk for bleeding:

- Participants : Included frail patients aged ≥80 years.

- Primary Endpoint : Reduction in stroke or systemic embolism.

- Results : this compound significantly reduced the incidence of stroke or systemic embolism compared to placebo, with event rates of 1.6% per patient-year in the this compound group versus higher rates in the placebo group (3.9% to 10.1% depending on age strata) .

Table 3: Efficacy Outcomes from ELDERCARE-AF Trial

| Group | Stroke/Systemic Embolism Rate (%) | Major Bleeding Rate (%) |

|---|---|---|

| This compound | 1.6 | Higher but not significant |

| Placebo | 3.9 - 10.1 | Lower |

Safety Profile

While this compound is effective in reducing thromboembolic events, it also poses risks for bleeding:

- Major Bleeding Events : Observed more frequently with this compound compared to placebo; however, this difference was not statistically significant .

- Gastrointestinal Bleeding : Notably higher in patients receiving this compound .

Conclusion on Safety

The safety profile indicates that while this compound is generally well-tolerated, careful monitoring is necessary, especially in populations at risk for bleeding complications.

属性

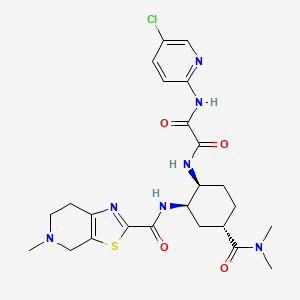

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-JLJPHGGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197398 | |

| Record name | Edoxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Edoxaban is a selective inhibitor of factor Xa, a serine endopeptidase of the clotting cascade required for cleavage of prothrombin into thrombin., Edoxaban tosylate monohydrate, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by edoxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. The drug binds directly and selectively to factor Xa without the need for a cofactor (e.g., antithrombin III), and inhibits both free and prothrombinase-bound factor Xa as well as thrombin-induced platelet aggregation. | |

| Record name | Edoxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edoxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to pale yellowish-white crystalline powder | |

CAS No. |

480449-70-5 | |

| Record name | Edoxaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480449-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edoxaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edoxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edoxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDOXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDU3J18APO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Edoxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals as monohydrate from ethanol + water. MP: 245-48 (decomposes) /Edoxaban tosylate/ | |

| Record name | Edoxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。